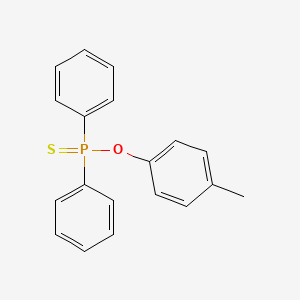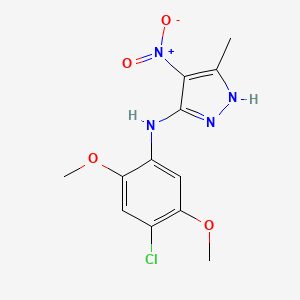![molecular formula C17H9Cl3F3N3S B11108950 5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chlorophenyl, trifluoromethyl, and thiazolyl groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorobenzaldehyde through the chlorination of benzaldehyde. This is followed by the synthesis of the thiazole ring, which can be achieved through the reaction of 4-chlorophenyl isothiocyanate with trifluoroacetic acid and subsequent cyclization.
The final step involves the condensation of 2,4-dichlorobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with the use of continuous flow reactors to enhance efficiency and yield. The process may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学研究应用
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies investigating its mechanism of action and efficacy in various disease models.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups present in the hydrazone derivative.
4-Chlorophenyl isothiocyanate: A precursor in the synthesis of the thiazole ring, with distinct chemical properties and applications.
Trifluoroacetic acid: Used in the synthesis of the thiazole ring, with its own unique reactivity and applications in organic synthesis.
Uniqueness
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
属性
分子式 |
C17H9Cl3F3N3S |
|---|---|
分子量 |
450.7 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H9Cl3F3N3S/c18-11-4-1-9(2-5-11)14-15(17(21,22)23)25-16(27-14)26-24-8-10-3-6-12(19)7-13(10)20/h1-8H,(H,25,26)/b24-8+ |
InChI 键 |
PGYFFMRRYBSKIO-KTZMUZOWSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)](/img/structure/B11108870.png)
![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)


![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
